molecular formula C22H22BrNO4S B12144448 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12144448
M. Wt: 476.4 g/mol
InChI Key: XLKNUOBEIIBELB-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a bromobenzyl group, and a dioxidotetrahydrothiophenyl moiety, making it a unique molecule for study in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl chloride and a suitable nucleophile.

    Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of tetrahydrothiophene with an oxidizing agent to form the dioxidotetrahydrothiophenyl group, which is then coupled with the benzofuran core.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include the corresponding benzyl derivatives.

    Substitution: A variety of substituted benzyl derivatives can be formed.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
  • N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. This makes it distinct from its chlorinated or fluorinated analogs, potentially offering different biological activities and chemical properties.

Properties

Molecular Formula

C22H22BrNO4S

Molecular Weight

476.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H22BrNO4S/c1-14-6-7-19-15(2)21(28-20(19)10-14)22(25)24(18-8-9-29(26,27)13-18)12-16-4-3-5-17(23)11-16/h3-7,10-11,18H,8-9,12-13H2,1-2H3

InChI Key

XLKNUOBEIIBELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)Br)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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